

SJF-0628: A Technical Guide to a Mutant-Selective BRAF Degrader

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Compound of Interest		
Compound Name:	SJF-0628	
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Abstract

SJF-0628 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant BRAF proteins, a key driver in various cancers. This document provides a comprehensive technical overview of **SJF-0628**, including its mechanism of action, chemical properties, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The BRAF gene is one of the most frequently mutated oncogenes in human cancers, with the V600E mutation being the most common. While BRAF inhibitors like vemurafenib have shown clinical efficacy, the development of resistance remains a significant challenge. **SJF-0628** represents a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to induce the degradation of mutant BRAF proteins, offering a potential advantage over traditional occupancy-based inhibitors.

SJF-0628 is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the BRAF inhibitor vemurafenib.[1][2][3] This design allows **SJF-0628** to recruit the VHL E3 ligase to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.



Chemical and Physical Properties

SJF-0628 is a complex small molecule with the following properties:

Property	Value	Reference
Molecular Formula	C51H57F2N9O7S2	[3][4][5]
Molecular Weight	1010.19 g/mol	[3]
CAS Number	2413035-41-1	[3][4][5]
Purity	≥98%	[3]
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	[3]

Mechanism of Action

SJF-0628 functions as a PROTAC to induce the selective degradation of mutant BRAF. The proposed mechanism involves the formation of a ternary complex between the mutant BRAF protein, **SJF-0628**, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BRAF protein, marking it for degradation by the 26S proteasome.

Figure 1: Mechanism of action of SJF-0628.

Preclinical Efficacy In Vitro Activity

SJF-0628 has demonstrated potent and selective degradation of various BRAF mutants in cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Inhibition



Cell Line	BRAF Status	DC ₅₀ (nM)	D _{max} (%)	EC ₅₀ (nM)	Reference
SK-MEL-28	Homozygous BRAFV600E	6.8	>95	37	[1]
A375	Homozygous BRAFV600E	-	-	-	[1]
SK-MEL-239 C4	BRAFWT/BR AF- p61V600E	72	>80	218	[1]
HCC-364 vr1	BRAFWT/BR AF- p61V600E	147	>90	-	[1]
CAL-12-T	Homozygous BRAFG466V	23	>90	-	[1]
H1666	Heterozygous BRAFG466V	29	>80	-	[1]
DU-4475	-	-	-	163	[6]
Colo-205	-	-	-	37.6	[6]
LS-411N	-	-	-	96.3	[6]
HT-29	-	-	-	53.6	[6]
RKO	-	-	-	<1000	[6]

Table 2: Kinase Inhibitory Activity

Kinase	IC50 (nM)	Reference
BRAFWT	5.8	[1]
BRAFV600E	1.87	[1]



In Vivo Activity

In a xenograft model using SK-MEL-246 cells, **SJF-0628** demonstrated significant anti-tumor activity.[6] Administration of **SJF-0628** at 50 mg/kg twice daily or 100 mg/kg once daily led to tumor shrinkage.[6] The treatment also resulted in marked degradation of BRAF and reduced MAPK signaling in the xenograft tumors.[6]

Experimental ProtocolsCell Culture and Treatment

Inducible NIH3T3 cells expressing V5-BRAF constructs were cultured and treated with 100-200 ng/mL of doxycycline for 24 hours to induce BRAF expression.[1][2] Cells were then treated with increasing concentrations of **SJF-0628**.[1][2] For washout experiments, SK-MEL-28 cells were treated with **SJF-0628** for 24 hours, after which the compound was removed, and BRAF levels were monitored over time.[1]

Western Blotting

To assess protein degradation, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRAF, p-MEK, p-ERK, and a loading control (e.g., actin or tubulin). Following incubation with secondary antibodies, protein bands were visualized.

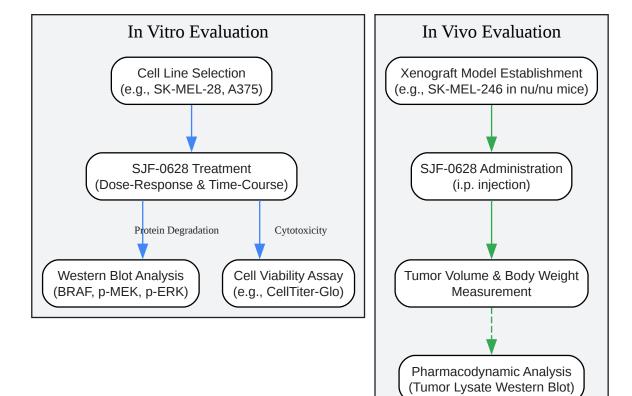
Cell Viability Assays

Cell proliferation was measured using assays such as CellTiter-Glo. Cells were seeded in 96-well plates and treated with various concentrations of **SJF-0628** for a specified period (e.g., 3-5 days).[6] Cell viability was then determined according to the manufacturer's protocol.

In Vivo Xenograft Studies

Female nu/nu mice were subcutaneously implanted with cancer cells (e.g., SK-MEL-246).[7] Once tumors reached a certain volume, mice were treated with **SJF-0628** or vehicle control via intraperitoneal (i.p.) injection.[6][7] Tumor volumes and body weights were measured regularly. [7]





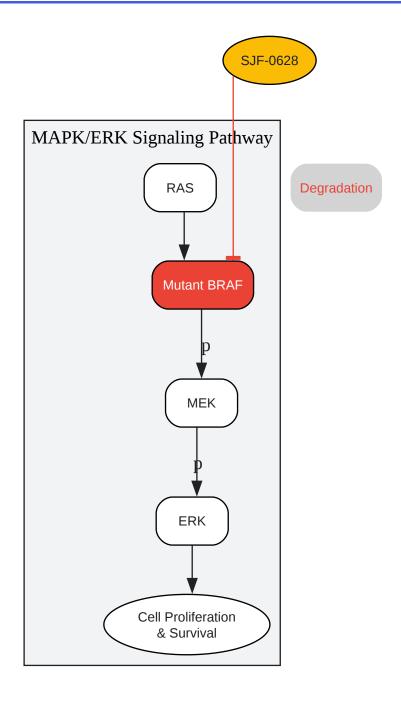
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Figure 2: General experimental workflow for evaluating SJF-0628.

Signaling Pathway Analysis

SJF-0628-mediated degradation of mutant BRAF leads to the downregulation of the MAPK/ERK signaling pathway. This is evidenced by the decreased phosphorylation of MEK and ERK in treated cells.[1][2][6]





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Figure 3: Impact of SJF-0628 on the MAPK/ERK signaling pathway.

Conclusion

SJF-0628 is a promising preclinical candidate that effectively and selectively degrades mutant BRAF proteins. Its ability to overcome resistance mechanisms associated with traditional BRAF inhibitors warrants further investigation. The data presented in this guide provide a solid



foundation for researchers and drug developers to explore the full therapeutic potential of **SJF-0628** in the treatment of BRAF-mutant cancers.

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